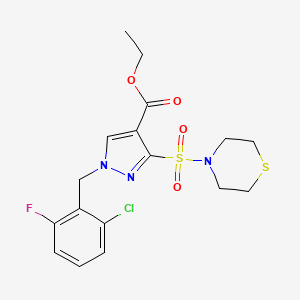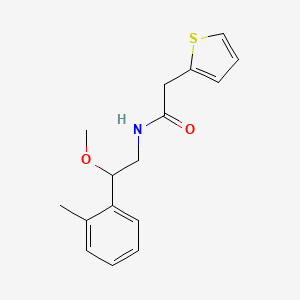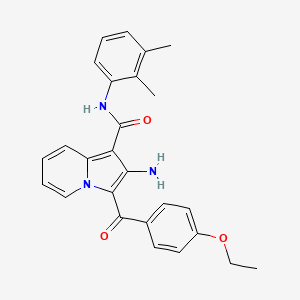
3-(Difluoromethoxy)phenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)phenylisothiocyanate is an organic compound with the molecular formula C8H5F2NOS and a molecular weight of 201.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. It is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Mode of Action
Isothiocyanates interact with biological molecules through their isothiocyanate group (-N=C=S), which can form covalent bonds with amines and thiols, which are abundant in proteins .
Biochemical Pathways
Isothiocyanates in general have been shown to affect a variety of biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(Difluoromethoxy)phenylisothiocyanate” are not known. Isothiocyanates are generally well absorbed and can be distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Isothiocyanates have been shown to have anti-carcinogenic, anti-inflammatory, and anti-oxidative effects .
Preparation Methods
The synthesis of 3-(Difluoromethoxy)phenylisothiocyanate can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of dimethylbenzene as a solvent under nitrogen protection and mild conditions . Another method involves the use of thiophosgene and amines, although thiophosgene is highly toxic and requires careful handling . Industrial production methods often focus on optimizing yield and safety, utilizing less toxic reagents and scalable processes.
Chemical Reactions Analysis
3-(Difluoromethoxy)phenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isothiocyanate group reacts with nucleophiles to form thiocarbamates.
Substitution Reactions: The compound can participate in substitution reactions where the isothiocyanate group is replaced by other functional groups.
Oxidation and Reduction:
Scientific Research Applications
3-(Difluoromethoxy)phenylisothiocyanate is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications.
Agricultural Chemistry: Utilized in the synthesis of novel analogues of insecticides like Imidacloprid and Thiacloprid.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its ability to modify biomolecules.
Comparison with Similar Compounds
3-(Difluoromethoxy)phenylisothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 4-(Difluoromethoxy)phenyl isothiocyanate. While phenyl isothiocyanate is a simpler compound with a single phenyl ring attached to the isothiocyanate group, this compound has the additional difluoromethoxy group, which can influence its reactivity and applications . The presence of the difluoromethoxy group makes it more versatile in certain synthetic applications and potentially more effective in specific biochemical assays.
Similar Compounds
Phenyl isothiocyanate: A simpler analogue without the difluoromethoxy group.
4-(Difluoromethoxy)phenyl isothiocyanate: Similar to this compound but with the difluoromethoxy group in a different position on the phenyl ring.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-2-6(4-7)11-5-13/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUHUSMEEQIPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)


![3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2961456.png)










